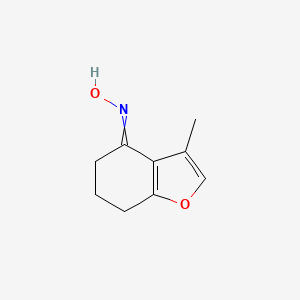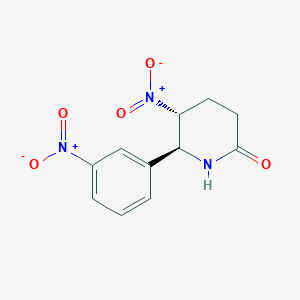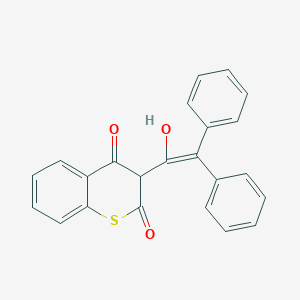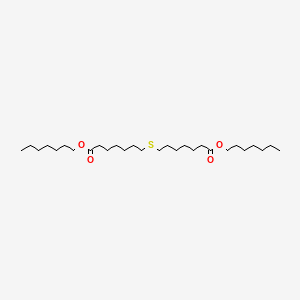
N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine typically involves the reaction of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one: A precursor in the synthesis of N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine.
Benzofuran: The parent compound with a simpler structure.
Hydroxylamine: A key reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
61190-47-4 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
N-(3-methyl-6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-6-5-12-8-4-2-3-7(10-11)9(6)8/h5,11H,2-4H2,1H3 |
InChIキー |
DARPVWZKUWDXOC-UHFFFAOYSA-N |
正規SMILES |
CC1=COC2=C1C(=NO)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)

![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)








![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
